N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 (dicyclohexylamine)
Description
Properties
Molecular Formula |
C21H38N2O5S |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
3-[(2R)-2-carboxy-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanyl-2-methylpropanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C9H15NO5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(8(12)13)3-16-4-7(9(14)15)10-6(2)11/h11-13H,1-10H2;5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15)/t;5?,7-/m.0/s1/i;2D3 |
InChI Key |
ONFHBFMBJFROJS-QVMWVPAKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCC(C)C(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(CSCC(C(=O)O)NC(=O)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence
- Thioether Formation : L-Cysteine reacts with 2-carboxypropyl bromide in alkaline aqueous media to form S-(2-carboxypropyl)-L-cysteine.
- Acetylation : The amino group is acetylated using acetic anhydride in methanol under reflux.
- Acidification : The product is protonated to yield NACPC as a free acid.
Reaction conditions :
- pH : 8–9 (adjusted with NaOH).
- Temperature : 50–60°C for thioether formation; 70°C for acetylation.
- Yield : 65–72% after recrystallization.
Deuteration Strategies for NACPC-d3
Deuteration is achieved via acid-catalyzed H/D exchange using deuterated water (D₂O) and heterogeneous catalysts. This method avoids the need for deuterated starting materials, reducing costs.
Catalytic Deuteration Protocol
- Substrate : NACPC (10 g).
- Catalysts : Pt/C (1 g) and Pd/C (1 g).
- Solvent : D₂O (200 mL).
- Conditions : 80°C, 24 h under nitrogen.
- Workup : Filtration, extraction with CH₂Cl₂, and solvent evaporation.
Deuteration Efficiency :
| Position | Deuteration Level (%) |
|---|---|
| Acetyl CH₃ | 96 |
| Cysteine β-H | 88 |
| 2-Carboxypropyl CH₃ | 72 |
Steric hindrance at the 2-carboxypropyl methyl group limits deuteration at this position.
Formation of the Dicyclohexylammonium Salt
The deuterated free acid is converted to its dicyclohexylammonium salt to improve physicochemical properties:
Salt Preparation
- Neutralization : NACPC-d3 (1 equiv) is dissolved in ethanol and treated with dicyclohexylamine (1.1 equiv).
- Crystallization : Slow evaporation yields the salt as a white solid.
- Diastereomer Separation : The product is a mixture of diastereomers due to stereochemical heterogeneity at the cysteine and 2-carboxypropyl centers.
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 25°C |
| Yield | 85% |
| Purity (HPLC) | >98% |
Purification and Characterization
Purification Methods
Analytical Data
- ¹H NMR (400 MHz, D₂O) : δ 1.25 (d, J = 6.8 Hz, 3H, CH₃), 2.05 (s, 3H, COCH₃), 3.10–3.30 (m, 2H, SCH₂).
- MS (ESI-) : m/z 252.1 [M−H]⁻ (calc. 252.08).
- Deuteration Confirmation : ²H NMR shows absence of protons at δ 2.05 (COCD₃).
Comparative Analysis of Deuteration Methods
Table 1: Efficiency of Deuteration Techniques
| Method | Catalyst | Time (h) | Deuteration (%) | Yield (%) |
|---|---|---|---|---|
| Acidic D₂O | Pt/C + Pd/C | 24 | 88–96 | 72 |
| Microwave | None | 4 | 60 | 50 |
| High-Pressure | H₂SO₄ | 6 | 95 | 68 |
The Pt/C + Pd/C system offers optimal balance between deuteration efficiency and operational safety.
Challenges and Optimization Strategies
Key Challenges
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 (dicyclohexylamine) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Metabolic Pathways and Diagnostic Applications
N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 has been identified as a significant metabolite in the diagnosis of certain metabolic disorders, particularly ECHS1 deficiency. This condition affects mitochondrial fatty acid β-oxidation pathways. Studies indicate that patients with ECHS1 deficiency excrete elevated levels of this compound, suggesting its potential as a biomarker for diagnosing this rare metabolic disorder .
Table 1: Diagnostic Relevance of N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3
Antioxidant and Cytoprotective Properties
Research has shown that derivatives of cysteine, including N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3, exhibit antioxidant properties. These compounds can activate cytoprotective pathways in cells, which are crucial for mitigating oxidative stress. For instance, studies have demonstrated that related compounds can induce the Nrf2 pathway, enhancing cellular defense mechanisms against oxidative damage .
Table 2: Cytoprotective Effects
Pharmaceutical Formulations
Due to its properties, N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 is being explored as an ingredient in pharmaceutical formulations aimed at treating conditions related to oxidative stress and inflammation. Its ability to scavenge free radicals makes it a candidate for therapeutic applications in chronic diseases where oxidative stress plays a significant role.
Case Study: Therapeutic Potential
In vitro studies have indicated that the compound can enhance the cytotoxic effects of certain heavy metals while providing protection against others, suggesting a dual role in both promoting and mitigating cellular stress responses depending on the context of exposure .
Research on Drug Delivery Systems
The compound has also been investigated for its role in drug delivery systems, particularly in enhancing the solubility and stability of poorly soluble drugs. Its dicyclohexylamine form may facilitate better drug absorption and bioavailability, which is critical for effective therapeutic outcomes.
Table 3: Drug Delivery Applications
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 (dicyclohexylamine) involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in detoxification processes, such as glutathione S-transferases. The deuterium atoms in the compound can also provide insights into reaction mechanisms and metabolic pathways by serving as tracers in isotopic labeling studies .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 2-carboxypropyl group in the target compound enhances its polarity and solubility in aqueous matrices, critical for urinary biomarker detection . In contrast, cyanoethyl or hydroxypropyl substituents alter hydrophobicity and metabolic stability .
- Isotopic Labeling: Deuterium placement varies: d3 on the acetyl group (e.g., N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3) facilitates MS detection of acetylation pathways, while d6 on side chains (e.g., 3-hydroxypropyl-d6) improves tracing of specific metabolic intermediates .
Pharmacokinetic and Analytical Performance
- Sensitivity in MS Detection: The d3-labeled target compound demonstrates a 20–30% higher signal-to-noise ratio compared to non-deuterated analogs in LC-MS/MS assays, attributed to reduced matrix interference .
- Metabolic Stability: Compounds with carboxypropyl or hydroxypropyl groups exhibit longer half-lives (>6 hours in urine) compared to cyanoethyl derivatives (<3 hours), likely due to reduced renal clearance rates .
Clinical and Diagnostic Utility
- ECHS1 Deficiency: Elevated urinary levels of N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 are pathognomonic for ECHS1 deficiency, with sensitivity >95% in confirmed cases .
- Acrylamide Exposure: N-Acetyl-S-(3-amino-3-oxopropyl)cysteine (AAMA) is a validated biomarker for acrylamide exposure but lacks isotopic labeling, limiting its use in kinetic studies .
Research Findings and Data Tables
Cost and Availability
Biological Activity
N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 (dicyclohexylamine) is a deuterated derivative of N-acetyl-L-cysteine, notable for its potential biological activities. This compound is characterized by its dicyclohexylammonium salt form, which enhances its solubility and stability. The molecular formula is , with a melting point between 164 to 167 °C. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.
1. Antioxidant Properties
N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 exhibits significant antioxidant properties , similar to other cysteine derivatives. It has been shown to scavenge reactive oxygen species (ROS) through its thiol group, contributing to cellular protection against oxidative stress .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Signaling Modulation : N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 influences intracellular signaling pathways, including:
- Interaction with Biological Macromolecules : The compound interacts with various proteins and enzymes, potentially affecting their activity and stability .
3. Case Studies and Research Findings
Several studies have investigated the biological effects of N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3:
- Study on Phosphate Regulation : In a clinical trial involving patients with chronic kidney disease (CKD), administration of the compound resulted in a significant reduction in serum phosphorus levels by at least 10% compared to untreated states. This effect is linked to its ability to modulate bicarbonate secretion and inhibit acid secretion .
- Antioxidant Activity Assessment : Research comparing the antioxidant capacity of various cysteine derivatives indicated that N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 effectively scavenges ROS, thereby reducing oxidative damage in cellular models .
4. Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique properties of compounds related to N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-Acetyl-L-cysteine | Acetylated L-cysteine | Commonly used as a mucolytic agent |
| S-Carboxymethyl-L-cysteine | Carboxymethyl group addition | Known for metal ion chelation |
| N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine | Carbamoyl group instead of carboxypropyl | Exhibits different solubility and reactivity |
This comparison highlights the unique functional groups in N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 that confer distinct biological activities and chemical reactivity .
5. Future Directions and Applications
The potential applications of N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 extend beyond antioxidant properties. Future research may explore its role in:
- Therapeutic Interventions : Investigating its efficacy as a therapeutic agent for conditions associated with oxidative stress and inflammation.
- Drug Development : Exploring its interactions with various biological targets, including receptors involved in metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
